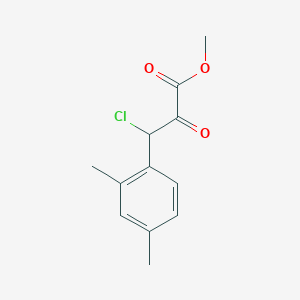
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester is an organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethyl-phenyl group, and an oxo-propionic acid methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester typically involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to introduce the chloro group. This is followed by esterification with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the oxo group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester
- 3-Iodo-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester
- 3-Fluoro-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester
Uniqueness
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where the chloro group plays a crucial role in the desired chemical or biological activity.
Propiedades
Número CAS |
1007874-99-8 |
|---|---|
Fórmula molecular |
C12H13ClO3 |
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
methyl 3-chloro-3-(2,4-dimethylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C12H13ClO3/c1-7-4-5-9(8(2)6-7)10(13)11(14)12(15)16-3/h4-6,10H,1-3H3 |
Clave InChI |
WSDVMICATORZTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C(=O)C(=O)OC)Cl)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













